molecular formula C10H20N2O2 B1527514 tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate CAS No. 1286330-22-0

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate

Cat. No.: B1527514
CAS No.: 1286330-22-0
M. Wt: 200.28 g/mol
InChI Key: AIGGYPMSVWHJQS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The complete IUPAC name designates this compound as this compound, which precisely describes the structural hierarchy and connectivity pattern of the molecule. The nomenclature system begins with the tert-butyl group, indicating the 1,1-dimethylethyl substituent attached to the oxygen atom of the carbamate functionality. The central carbamate group serves as the principal functional group, with the nitrogen atom bearing the cyclobutyl substituent that carries an aminomethyl side chain at the 1-position.

The compound has been assigned the Chemical Abstracts Service registry number 1286330-22-0, providing a unique identifier for this specific molecular structure. Alternative systematic names include this compound and the more descriptive carbamic acid, N-[1-(aminomethyl)cyclobutyl]-, 1,1-dimethylethyl ester. The European Community number 835-301-3 serves as an additional regulatory identifier for this compound within European chemical databases. These multiple identification systems ensure unambiguous reference to this specific molecular structure across different chemical databases and regulatory frameworks.

The systematic nomenclature also encompasses various synonymous forms that appear in chemical literature and databases. These include (1-aminomethyl-cyclobutyl)-carbamic acid tert-butyl ester and tert-butyl (1-(aminomethyl)cyclobutyl)carbamate, which represent alternative but equivalent naming conventions. The compound identifier MFCD13194722 provides additional database linkage, while the simplified notation 1-(aminomethyl)-N-Boc-cyclobutanamine reflects the common usage of the tert-butyloxycarbonyl protecting group abbreviation in synthetic organic chemistry contexts.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₂₀N₂O₂, indicating a composition of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the structural complexity of the compound, incorporating the four-carbon cyclobutane ring, the three-carbon tert-butyl group, the single-carbon aminomethyl substituent, and the carbamate functional group. The molecular weight is calculated to be 200.28 grams per mole, positioning this compound within the range of moderately sized organic molecules suitable for various synthetic and analytical applications.

The molecular formula analysis reveals several important structural features that influence the compound's properties and behavior. The presence of two nitrogen atoms indicates the dual amine functionality, with one nitrogen incorporated into the carbamate group and the second nitrogen forming the primary amine substituent on the aminomethyl chain. The two oxygen atoms are both associated with the carbamate functional group, with one forming the carbonyl oxygen and the other participating in the ester linkage to the tert-butyl group. The hydrogen-to-carbon ratio of 2:1 suggests a saturated hydrocarbon framework with appropriate substitution patterns for the heteroatom-containing functional groups.

Molecular Parameter Value
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Carbon Atoms 10
Hydrogen Atoms 20
Nitrogen Atoms 2
Oxygen Atoms 2
Degree of Unsaturation 1

The degree of unsaturation for this molecule is calculated to be one, which corresponds to the single carbonyl group present in the carbamate functionality. This analysis confirms that the compound contains no additional rings beyond the cyclobutane ring and no other unsaturated functional groups such as alkenes or additional carbonyl groups. The molecular weight of 200.28 grams per mole places this compound in an optimal range for many analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, facilitating detailed structural characterization and purity assessment.

Cyclobutane Ring Geometry and Conformational Analysis

The cyclobutane ring system in this compound exhibits characteristic structural features that significantly influence the overall molecular geometry and conformational behavior. Cyclobutane adopts a non-planar, puckered conformation to minimize the substantial ring strain inherent in four-membered ring systems. The carbon-carbon-carbon bond angles in cyclobutane are approximately 88 degrees, representing a significant deviation from the ideal tetrahedral angle of 109.5 degrees, which results in considerable angle strain. This geometric constraint leads to a folded or "butterfly" conformation where one carbon atom lies approximately 25 degrees above the plane formed by the other three carbon atoms.

The puckered conformation of the cyclobutane ring represents an energetic compromise between angle strain and torsional strain. In a hypothetical planar cyclobutane structure, the bond angles would be 90 degrees, creating significant angle strain, while simultaneously forcing all adjacent carbon-hydrogen bonds into eclipsed conformations, generating substantial torsional strain. The observed puckered conformation reduces torsional strain by allowing partial staggering of adjacent bonds, although this comes at the cost of further reducing bond angles below 90 degrees. The equilibrium geometry results from the balance between these competing strain factors, with the ring puckering angle related to the carbon-carbon-carbon bond angle through the mathematical relationship tan(α/2) = cos(τ/2), where α represents the bond angle and τ represents the puckering angle.

The carbon-carbon bond lengths in cyclobutane systems are characteristically elongated compared to typical alkane bonds, typically measuring approximately 1.556 Ångströms in unsubstituted cyclobutane. This elongation results from the strained nature of the ring system and the need to accommodate the bent bond geometry required by the constrained ring structure. The presence of the aminomethyl and carbamate substituents on the cyclobutane ring in this compound may further influence the ring conformation and bond lengths through electronic and steric effects. The bulky carbamate group, in particular, may favor conformations that minimize steric interactions between the substituents and the ring hydrogen atoms.

The conformational dynamics of the substituted cyclobutane ring involve rapid interconversion between equivalent puckered conformations through a planar transition state. This pseudorotational motion allows the ring to sample different conformations on a timescale that is typically fast relative to most spectroscopic techniques. The energy barrier for this conformational interconversion is influenced by the nature and size of the substituents, with larger substituents generally increasing the barrier height and potentially leading to conformational preferences that minimize steric interactions.

Boc-Protected Amine Functional Group Properties

The tert-butyloxycarbonyl carbamate functionality in this compound serves as a protecting group for the secondary amine nitrogen, providing both chemical stability and synthetic versatility. The tert-butyloxycarbonyl protecting group represents one of the most widely utilized acid-labile protecting groups in organic synthesis, offering excellent stability under basic and neutral conditions while remaining readily removable under acidic conditions. The carbamate linkage formed between the tert-butyloxycarbonyl group and the cyclobutyl amine creates a stable yet reversible protection that allows for selective manipulation of other functional groups in the molecule without interference from the protected amine.

The electronic structure of the carbamate group involves resonance stabilization between the carbonyl carbon and the nitrogen atom, creating partial double-bond character in the carbon-nitrogen bond. This resonance stabilization reduces the nucleophilicity of the protected nitrogen atom and provides conformational rigidity to the molecule. The carbonyl oxygen and nitrogen atoms can participate in hydrogen bonding interactions, both as acceptors and donors respectively, influencing the compound's solubility properties and potential intermolecular interactions. The tert-butyl ester portion of the carbamate provides steric bulk that contributes to the overall three-dimensional shape of the molecule and may influence its biological activity and chemical reactivity.

The deprotection mechanism of tert-butyloxycarbonyl carbamates involves acid-catalyzed protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine. Common deprotection conditions include treatment with trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, both of which proceed through the formation of the highly stable tert-butyl carbocation. The stability of this carbocation makes the deprotection reaction highly favorable thermodynamically, although care must be taken to prevent alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation.

Carbamate Property Characteristic
Stability pH Range 7-12
Deprotection Conditions Acidic (pH < 3)
Resonance Stabilization C-N partial double bond
Hydrogen Bonding Both donor and acceptor capability
Steric Influence Significant bulk from tert-butyl group

The presence of the free aminomethyl group in this compound creates an interesting dichotomy in chemical reactivity, with one amine protected and the other available for further chemical transformations. This selective protection strategy allows for sophisticated synthetic manipulations where the protected amine can be revealed at a later stage in a synthetic sequence. The aminomethyl group retains full nucleophilic character and can participate in typical amine reactions such as alkylation, acylation, and reductive amination, while the carbamate-protected amine remains chemically inert under most reaction conditions. This differential reactivity makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecules containing multiple amine functionalities.

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(7-11)5-4-6-10/h4-7,11H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGGYPMSVWHJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286330-22-0
Record name tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

  • Step 1: Introduction of the cyclobutyl aminomethyl moiety
    This often involves a palladium-catalyzed coupling reaction, such as Pd₂(dba)₃ with a BINAP ligand, to attach substituents to the cyclobutyl ring under inert atmosphere conditions in toluene at elevated temperatures (~100°C).

  • Step 2: Protection of amine groups
    The amine is protected using tert-butoxycarbonyl (Boc) groups by reaction with Boc anhydride or similar reagents to prevent unwanted side reactions during subsequent steps.

  • Step 3: Deprotection and purification
    Removal of protecting groups (if necessary) is conducted using trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl/methanol under controlled conditions to avoid degradation. Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane solvent gradients.

Reaction Conditions Summary Table

Step Reagents/Catalysts Solvent Temperature Yield Notes
Coupling Pd₂(dba)₃, BINAP Toluene 100°C ~50% Inert atmosphere required
Boc Protection Boc anhydride Ethanol or DCM Room Temp >80% Ensures amine protection
Deprotection TFA in DCM or HCl/MeOH DCM or MeOH Room Temp >80% Acid-sensitive step
Purification Silica gel chromatography EtOAc/Hexane Ambient N/A Gradient elution for purity

Industrial Production Considerations

Industrial synthesis scales up the laboratory methods with optimization for yield and purity. Continuous flow reactors and automated purification systems are employed to enhance reproducibility and throughput. Reaction parameters such as temperature, solvent ratios, and catalyst loading are finely tuned to maximize efficiency while minimizing impurities.

Analytical Characterization to Confirm Structure

The integrity of the synthesized compound is confirmed by:

Optimization and Challenges in Synthesis

Yield Optimization

  • Catalyst and Ligand Selection : Pd₂(dba)₃ with BINAP ligand is effective, but alternative ligands like XPhos may improve yields depending on substrate sterics.
  • Solvent Effects : Polar aprotic solvents such as tetrahydrofuran (THF) can enhance solubility and reaction rates.
  • Temperature Control : Maintaining reaction temperatures around 100°C balances kinetics and minimizes side reactions.

Protecting Group Stability

  • Boc groups are acid-sensitive; prolonged exposure to strong acids like TFA should be avoided.
  • Alternative protecting groups (e.g., Fmoc, Cbz) have been explored in analogs for improved stability but may complicate deprotection steps.

Steric Effects

Bulky substituents on the cyclobutyl ring can reduce nucleophilic reaction rates by 40% or more, requiring adjustments in reaction time and catalyst loading.

Summary Table of Key Preparation Parameters

Parameter Description Impact on Synthesis
Catalyst Pd₂(dba)₃ with BINAP Regioselectivity and yield
Solvent Toluene, Ethanol, DCM, THF Solubility and reaction kinetics
Temperature 25°C (protection), 100°C (coupling) Reaction rate and side product formation
Protecting Group Boc (tert-butoxycarbonyl) Stability during synthesis
Purification Method Silica gel chromatography Product purity and removal of impurities
Deprotection Reagents TFA in DCM, HCl/MeOH Efficient removal of Boc without degradation

Research Findings and Applications

The compound’s preparation methods have been refined to support its use as an intermediate in drug discovery and enzyme mechanism studies. Its unique cyclobutyl ring imparts steric and electronic properties that influence reactivity and biological activity. Studies have shown that precise control over synthesis conditions directly affects the compound’s efficacy in downstream applications such as enzyme inhibition assays and structural biology investigations.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carbonyl compounds, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate is investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development. Key areas include:

  • Enzyme Mechanisms : It serves as a substrate or inhibitor in enzyme studies, helping to elucidate mechanisms of action.
  • Protein-Ligand Interactions : The compound's ability to form hydrogen bonds may influence protein structures and functions.

Organic Synthesis

This compound acts as a versatile building block in organic chemistry:

  • Peptide Synthesis : It is used in the preparation of peptides and other complex molecules.
  • Fluorescent Probes : Its unique functional groups allow for the development of probes for biomolecule detection.

Industrial Applications

In industrial settings, this compound is utilized in:

  • Specialty Chemicals Production : It serves as an intermediate in synthesizing various specialty chemicals.
  • Material Science : The compound's properties make it suitable for developing new materials with specific functionalities.

Case Studies and Research Findings

Research studies have highlighted the potential of this compound in various applications:

  • Case Study 1 : Investigation into its role as an enzyme inhibitor demonstrated that it could effectively modulate enzyme activity, providing insights into its pharmacological potential.
  • Case Study 2 : Studies on its interaction with biomolecules revealed that the compound could act as a ligand, influencing protein conformation and function.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include enzymatic hydrolysis and subsequent reactions with cellular components .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl carbamate scaffold is versatile, with modifications in the cycloalkyl ring size and substituent positions significantly altering properties. Below is a comparative analysis:

Compound Name (CAS) Cycloalkyl Ring Substituent Position Molecular Formula Molecular Weight Key Properties References
tert-Butyl N-[1-(aminomethyl)cyclobutyl]carbamate (1286330-22-0) Cyclobutane 1-position C₁₀H₂₀N₂O₂ 200.28 - High solubility in polar solvents <br /> - Predicted pKa ~12.12 (amine group) [1, 12, 18]
tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (130369-10-7) Cyclobutane 3-position C₁₀H₂₀N₂O₂ 200.28 - Isomeric differences affect crystallinity <br /> - Purity: 95% (HPLC) [17]
tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate (1311318-21-4) Cyclohexane 1-position C₁₂H₂₄N₂O₂ 228.33 - Increased hydrophobicity <br /> - Used in kinase inhibitor synthesis [2, 20]
tert-Butyl N-[1-(aminomethyl)cyclopentyl]carbamate (904817-67-0) Cyclopentane 1-position C₁₁H₂₂N₂O₂ 214.31 - Moderate solubility in DMSO <br /> - Purity: 95% (HPLC) [6, 15]
tert-Butyl N-[1-(hydroxymethyl)cyclobutyl]carbamate (1142211-17-3) Cyclobutane 1-hydroxymethyl C₁₀H₁₉NO₃ 201.26 - Lower basicity (pKa ~12.12) <br /> - Density: 1.08 g/cm³ [3, 11]

Key Observations :

  • Ring Size : Increasing ring size (e.g., cyclobutane → cyclohexane) enhances molecular weight and hydrophobicity, impacting membrane permeability in drug design .
  • Substituent Position: Isomers like 1- vs. 3-aminomethylcyclobutyl derivatives exhibit distinct crystallinity and reactivity, influencing synthetic yields .
  • Functional Groups: Replacement of aminomethyl with hydroxymethyl (e.g., 1142211-17-3) reduces basicity and alters solubility profiles .

Stability and Reactivity

  • Thermal Stability : Cyclobutyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to cyclopentyl analogs .
  • Acid Sensitivity : Boc groups in all analogs are cleaved under trifluoroacetic acid (TFA), but cyclobutyl derivatives show slower deprotection rates due to ring strain .

Biological Activity

tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate is a carbamate derivative with the molecular formula C10H20N2O2C_{10}H_{20}N_{2}O_{2} and a molecular weight of approximately 200.28 g/mol. This compound is characterized by its unique structural features, including a tert-butyl group and an aminomethyl substituent attached to a cyclobutane ring. These attributes confer specific steric and electronic properties that are significant in medicinal chemistry and organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the selective introduction of functional groups while preserving the integrity of the cyclobutane structure. The key steps often include:

  • Formation of the cyclobutane ring .
  • Introduction of the aminomethyl group .
  • Carbamate formation through reaction with isocyanates or carbamates .

This synthetic pathway highlights the compound's versatility as an intermediate in the synthesis of biologically active derivatives.

Biological Activity

The biological activity of this compound is primarily linked to its potential applications in drug development and enzyme interactions. Research indicates that this compound may influence enzyme mechanisms and protein interactions due to its ability to form hydrogen bonds with biological molecules.

The mechanism of action involves:

  • Interaction with Enzymes : The aminomethyl group can act as a nucleophile, potentially participating in substitution reactions that affect enzyme activities.
  • Receptor Binding : The structural features may enhance binding affinities to various receptors, making it a candidate for pharmacological studies.

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of similar compounds, shedding light on potential therapeutic roles for this compound.

  • Enzyme Inhibition Studies :
    • Compounds structurally related to this compound have been investigated for their inhibitory effects on specific enzymes, demonstrating varying degrees of potency across different biological targets.
  • Antitumor Activity :
    • A related compound exhibited significant antitumor activity in preclinical models, suggesting that modifications to the structure may yield compounds with enhanced efficacy against cancer cells.
  • Pharmacokinetics :
    • Studies indicate that the presence of a tert-butyl group can influence the pharmacokinetic properties, including solubility and metabolic stability, which are critical for drug development.

Comparative Analysis

A comparison table illustrates the structural variations among related compounds and their potential biological implications:

Compound NameMolecular FormulaKey Features
tert-Butyl carbamateC5H11NO2Simpler structure, lacks cyclobutyl group
tert-Butyl-N-methylcarbamateC7H15NO2Methyl group instead of aminomethyl
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamateC10H19NO3Hydroxymethyl group instead of aminomethyl
tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamateC15H22N2O2Contains a phenyl group, enhancing biological interactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[1-(aminomethyl)cyclobutyl]carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.